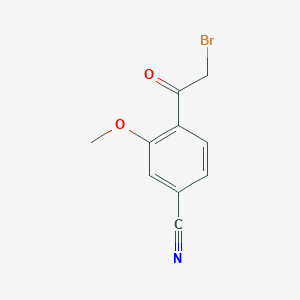
4-(2-Bromoacetyl)-3-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoacetyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzonitrile, featuring a bromoacetyl group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-3-methoxybenzonitrile typically involves the bromination of 3-methoxybenzonitrile followed by acetylation. One common method involves the reaction of 3-methoxybenzonitrile with N-bromosuccinimide (NBS) in the presence of a catalyst such as Amberlyst-15 ion exchange resin . The reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(2-Bromoacetyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
科学的研究の応用
4-(2-Bromoacetyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 4-(2-Bromoacetyl)-3-methoxybenzonitrile involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
3-(Bromoacetyl)coumarins: These compounds have a coumarin ring instead of a benzonitrile structure, leading to different chemical properties and applications.
Uniqueness
4-(2-Bromoacetyl)-3-methoxybenzonitrile is unique due to the presence of both the bromoacetyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
102361-96-6 |
|---|---|
分子式 |
C10H8BrNO2 |
分子量 |
254.08 g/mol |
IUPAC名 |
4-(2-bromoacetyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10-4-7(6-12)2-3-8(10)9(13)5-11/h2-4H,5H2,1H3 |
InChIキー |
NQQPRYFQEVAWEC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C#N)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


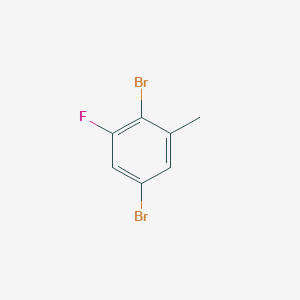

![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
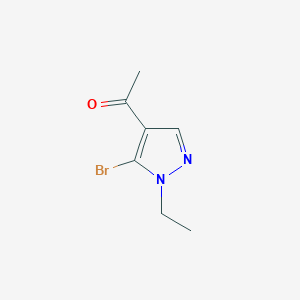
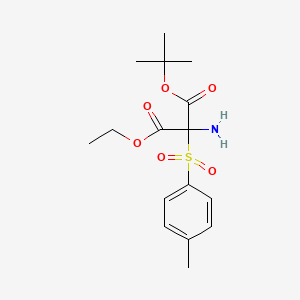
![Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)

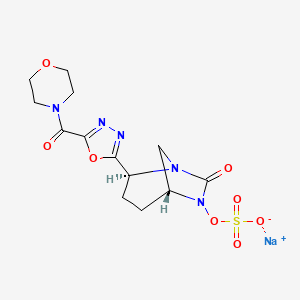
![(Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B13911068.png)
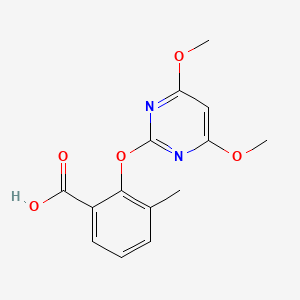
![[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate](/img/structure/B13911074.png)
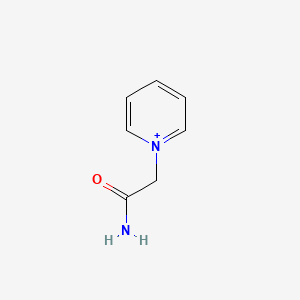
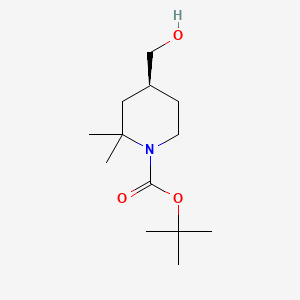
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)
